Sprodiamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

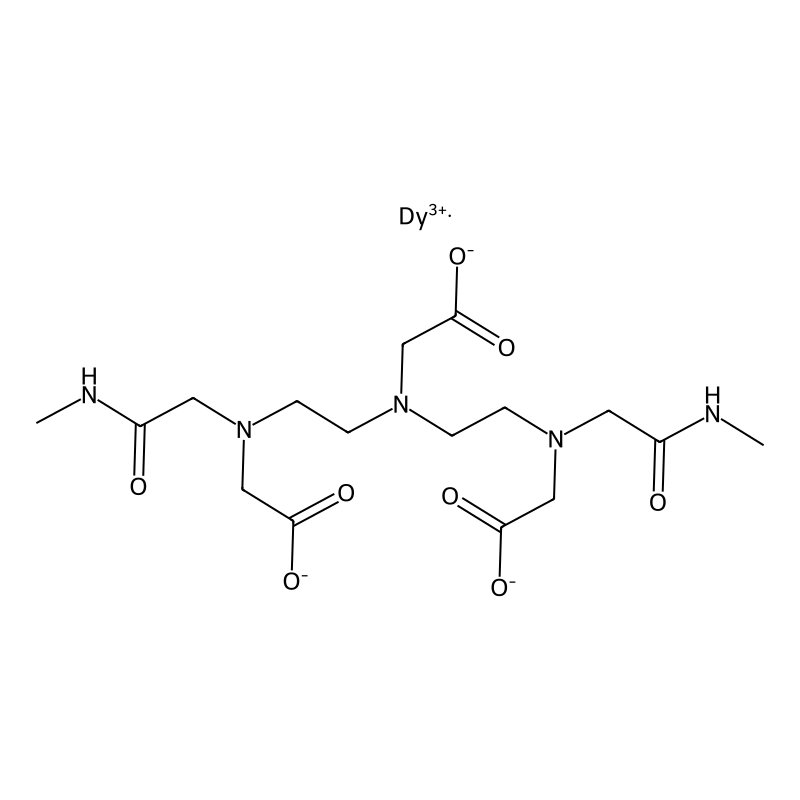

Sprodiamide is a chemical compound characterized by its unique structure and properties, primarily used in the field of magnetic resonance imaging (MRI) as a contrast agent. It is a chelate complex formed with dysprosium ions, which are lanthanide elements known for their strong magnetic properties. The compound's structure typically includes a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) framework that coordinates with dysprosium ions through amide linkages. This configuration enhances its stability and efficacy as a contrast agent in MRI applications .

Sprodiamide can be synthesized through several methods involving the coordination of dysprosium ions with DOTA derivatives. A common approach includes:

- Preparation of DOTA Derivatives: Synthesize DOTA derivatives that contain amide functionalities.

- Metal Coordination: React the DOTA derivative with dysprosium salts (such as dysprosium chloride) in a suitable solvent under controlled conditions (temperature and pH).

- Purification: Isolate the sprodiamide complex through techniques like dialysis or chromatography to remove unreacted materials and by-products.

This method allows for the production of high-purity sprodiamide suitable for medical applications .

Sprodiamide's primary application lies in its role as a contrast agent in magnetic resonance imaging. It enhances image quality by providing higher contrast due to its paramagnetic properties. Additionally, it has potential applications in:

- Biomedical Research: As a tool for studying biological processes through imaging.

- Drug Delivery Systems: Investigating its use as a carrier for therapeutic agents due to its ability to form stable complexes .

- Material Science: Exploring its properties in developing new materials with magnetic characteristics.

Interaction studies of sprodiamide focus on its behavior in biological systems and how it interacts with various biomolecules. These studies often assess:

- Proton Exchange Dynamics: Understanding how sprodiamide facilitates proton exchange, which is crucial for its function as an MRI contrast agent.

- Biocompatibility: Evaluating how sprodiamide interacts with cellular components and assessing any potential cytotoxic effects.

- Stability in Biological Environments: Analyzing how physiological conditions affect the stability and efficacy of sprodiamide during imaging procedures.

These studies are essential for optimizing its use in clinical settings and ensuring patient safety .

Sprodiamide shares similarities with other lanthanide-based chelates used in MRI applications. Below is a comparison highlighting its uniqueness:

| Compound Name | Metal Ion | Structure Type | Unique Features |

|---|---|---|---|

| Sprodiamide | Dysprosium | DOTA-based chelate | Lower toxicity compared to gadolinium |

| Gadopentetate dimeglumine | Gadolinium | DTPA-based chelate | Widely used but associated with nephrotoxicity |

| Dotarem | Gadobutrol | Gadolinium-based | Improved safety profile over traditional gadolinium agents |

| Dy-DOTA | Dysprosium | DOTA-based | Enhanced T2 relaxivity; specific to MRI |

Sprodiamide stands out due to its lower toxicity profile while maintaining effective imaging capabilities compared to traditional gadolinium-based agents . Its unique amide linkages also contribute to enhanced stability and performance in MRI applications.

The synthesis of the diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA) ligand framework represents a critical foundation in sprodiamide production. The DTPA-BMA synthesis begins with the parent diethylenetriaminepentaacetic acid (DTPA) compound, which undergoes selective amidation to introduce methylamide functionalities at specific carboxylate positions [1] [2].

The primary synthetic approach involves the formation of DTPA-bis(anhydride) as an intermediate, achieved through reaction of DTPA with acetic anhydride in pyridine under elevated temperature conditions. The optimal molar ratio requires 6.5 molar equivalents of pyridine per mole of DTPA, though recent optimization studies have demonstrated that pyridine usage can be reduced from 6.5 to 1.0 molar equivalents per DTPA, resulting in an 85% reduction in raw material costs while simplifying waste disposal procedures [3] [4] .

The bis(anhydride) intermediate formation occurs at temperatures ranging from 80-120°C, with reaction times typically extending 4-8 hours depending on the specific conditions employed. Following anhydride formation, methylamine is introduced under controlled conditions to selectively generate the bismethylamide derivatives while preserving the central carboxylate functionalities required for subsequent metal complexation [3].

Alternative synthetic pathways have been explored, including direct condensation approaches utilizing coupling reagents such as 1,3-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dimethylformamide solution. These methods provide enhanced control over regioselectivity but typically require longer reaction times and more extensive purification procedures [6].

Dysprosium Complexation Methodologies

Dysprosium complexation with the DTPA-BMA ligand framework employs established coordination chemistry principles adapted for lanthanide systems. The complexation process typically utilizes dysprosium chloride hexahydrate as the metal source, dissolved in aqueous or aqueous-organic solvent systems under controlled pH conditions [7] [8].

The standard complexation procedure involves adding dysprosium chloride solution to the DTPA-BMA ligand in a 1:1 molar ratio at pH 6.0-7.0, maintained through careful buffer control using sodium acetate or similar buffering systems. The reaction proceeds at ambient temperature (25°C) for 24 hours, ensuring complete metal incorporation while minimizing hydrolysis of the ligand framework [7] [9].

Temperature control proves critical during complexation, as elevated temperatures can promote competing hydrolysis reactions or ligand decomposition. The reaction mixture is typically maintained under nitrogen atmosphere to prevent oxidation and ensure reproducible coordination stoichiometry [10].

Monitoring complexation progress utilizes several analytical techniques, including xylenol orange indicator tests to detect residual free dysprosium ions. Complete complexation is achieved when no color change occurs upon addition of the indicator, confirming quantitative metal binding [7]. Alternative monitoring approaches employ inductively coupled plasma optical emission spectroscopy (ICP-OES) to directly quantify dysprosium concentrations throughout the reaction progress [11].

The formation of the sprodiamide complex exhibits thermodynamic stability comparable to other DTPA-based lanthanide chelates, with stability constants typically exceeding log K = 20 under physiological conditions. However, kinetic lability studies reveal that DTPA-BMA complexes demonstrate 2-3 orders of magnitude higher ligand exchange rates compared to macrocyclic alternatives, reflecting the conformational flexibility of the open-chain ligand structure [11].

Purification Procedures and Analytical Verification

Purification of sprodiamide requires multi-step procedures designed to remove unreacted starting materials, byproducts, and trace metal impurities while maintaining complex integrity. The primary purification approach employs high-performance liquid chromatography (HPLC) utilizing reversed-phase columns with gradient elution protocols .

Initial purification typically involves precipitation techniques, where the crude reaction mixture is treated with organic solvents to selectively precipitate the metal complex while leaving organic impurities in solution. Ethanol or acetone addition to aqueous sprodiamide solutions provides effective precipitation, yielding product purities of 80-90% after filtration and washing procedures [13].

Advanced purification employs preparative HPLC systems equipped with C18 reversed-phase columns. Mobile phase systems typically utilize water-acetonitrile gradients with trifluoroacetic acid modifiers to achieve optimal separation of the target complex from related impurities. Flow rates of 10-20 mL/min enable processing of gram-scale quantities while maintaining resolution .

Analytical verification procedures encompass multiple complementary techniques to ensure product identity, purity, and stability. Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation through characteristic chemical shift patterns for the DTPA-BMA framework and evidence of dysprosium coordination through line broadening effects [9].

Inductively coupled plasma mass spectrometry (ICP-MS) serves as the primary analytical method for dysprosium content determination, offering detection limits below 1 μg/L with precision typically better than 5% relative standard deviation. Sample preparation involves acid digestion using concentrated nitric acid in Teflon vessels, followed by appropriate dilution for instrumental analysis [14] [15].

Mass spectrometry techniques, particularly electrospray ionization mass spectrometry (ESI-MS), provide molecular weight confirmation and assessment of complex integrity. The sprodiamide complex typically exhibits characteristic isotope patterns consistent with dysprosium incorporation, with molecular ion peaks appearing at m/z values corresponding to the expected formula C₁₆H₂₆DyN₅O₈ [17].

Hexahydrate Formation and Crystallization

The formation of sprodiamide hexahydrate represents a critical aspect of production, as the hydrated crystalline form provides enhanced stability and improved handling characteristics compared to the anhydrous complex. Crystallization procedures must carefully control water activity and temperature to achieve reproducible hydrate formation [13] [18].

Hexahydrate crystallization typically occurs through controlled evaporation of aqueous sprodiamide solutions under ambient conditions. The process requires maintaining solution concentrations below saturation limits while allowing gradual water loss to promote crystal nucleation and growth. Temperature control between 15-25°C proves optimal for hexahydrate formation, with higher temperatures favoring lower hydrate forms or anhydrous products [19].

Alternative crystallization approaches employ antisolvent precipitation techniques, where sprodiamide solutions in water are treated with organic solvents such as ethanol or acetone to reduce solubility and promote crystallization. The antisolvent addition rate and final composition significantly influence crystal morphology and hydrate stoichiometry [20].

Seeding techniques enhance crystallization reproducibility by introducing small quantities of authentic sprodiamide hexahydrate crystals to supersaturated solutions. This approach provides nucleation sites and promotes formation of the desired hexahydrate phase while minimizing polymorphic variations [21] [22].

Quality control during crystallization employs X-ray powder diffraction (XRPD) to confirm the hexahydrate crystal structure and detect potential polymorphic variations. The sprodiamide hexahydrate exhibits characteristic diffraction patterns that serve as fingerprints for phase identification and purity assessment [13].

Thermogravimetric analysis (TGA) provides quantitative determination of water content, confirming hexahydrate stoichiometry through controlled heating programs that monitor weight loss as coordinated water molecules are removed. The characteristic water loss profile exhibits distinct temperature ranges corresponding to different binding environments [23].

Synthesis Optimization Strategies

Optimization of sprodiamide synthesis focuses on maximizing yield, minimizing production costs, and ensuring consistent product quality while maintaining environmental sustainability. Process optimization encompasses reaction condition refinement, solvent selection, and purification efficiency improvements [24] .

Reaction condition optimization involves systematic evaluation of temperature, pH, reaction time, and reagent concentrations to identify optimal parameters. Statistical experimental design approaches, including factorial designs and response surface methodology, enable efficient exploration of the multidimensional parameter space while minimizing experimental effort [24].

Temperature optimization studies reveal that DTPA-BMA ligand synthesis benefits from controlled heating profiles rather than isothermal conditions. Initial reaction at 60°C followed by gradual temperature increase to 100°C over 2-4 hours provides improved selectivity and higher yields compared to constant temperature approaches [3].

pH control strategies employ buffer systems tailored to specific reaction phases. During ligand synthesis, maintenance of slightly basic conditions (pH 8-9) promotes amide formation while minimizing hydrolysis. Subsequently, during dysprosium complexation, neutral to slightly acidic conditions (pH 6-7) optimize metal coordination while preventing precipitation [6].

Solvent optimization efforts focus on reducing environmental impact while maintaining reaction efficiency. Water-based systems are preferred where possible, with minimal organic cosolvent addition only when necessary for solubility enhancement. Recycling studies demonstrate that reaction solvents can be recovered and reused through distillation, reducing waste generation by up to 70% .

Process intensification strategies include continuous flow synthesis approaches that provide enhanced heat and mass transfer compared to traditional batch methods. Microreactor systems enable precise control of reaction conditions while reducing reaction volumes and improving safety profiles [24].

Quality by design (QbD) principles guide optimization efforts through systematic identification of critical quality attributes and their relationship to process parameters. Control strategies ensure that product specifications are consistently met through real-time monitoring and feedback control systems .

Economic optimization encompasses raw material cost reduction, energy efficiency improvements, and waste minimization strategies. The most significant cost savings result from pyridine usage reduction in DTPA-BMA synthesis and implementation of solvent recycling programs .

Purity

Exact Mass

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

128470-17-7

Wikipedia

Dates

2: Lai JJ, Jamieson GC. Determination of dysprosium in monkey serum by inductively-coupled plasma atomic emission spectrometry (ICP-AES) after the administration of Sprodiamide Injection, a new contrast medium for magnetic resonance imaging. J Pharm Biomed Anal. 1993 Nov-Dec;11(11-12):1129-34. PubMed PMID: 8123724.

3: Saeed M, Martin AJ, Lee RJ, Weber O, Revel D, Saloner D, Higgins CB. MR guidance of targeted injections into border and core of scarred myocardium in pigs. Radiology. 2006 Aug;240(2):419-26. Epub 2006 Jun 26. Erratum in: Radiology. 2007 Jan;242(1):320. PubMed PMID: 16801371.

4: Saeed M, Wendland MF, Szolar D, Sakuma H, Geschwind JF, Globits S, Derugin N, Higgins CB. Quantification of the extent of area at risk with fast contrast-enhanced magnetic resonance imaging in experimental coronary artery stenosis. Am Heart J. 1996 Nov;132(5):921-32. PubMed PMID: 8892762.

5: Roberts TP, Kucharczyk J, Cox I, Moseley ME, Prayer L, Dillon W, Bleyl K, Harnish P. Sprodiamide-injection-enhanced magnetic resonance imaging of cerebral perfusion. Phase I clinical trial results. Invest Radiol. 1994 Jun;29 Suppl 2:S24-6. PubMed PMID: 7928245.

6: Van Beers BE, Goudemant JF, Oksendal A, Jamart J, Delos M, Thiran JP, Demeure R, Pringot J, Maldague B. Detection of reperfused ischemia of the rat intestine: value of magnetic resonance imaging with small-molecular-weight dysprosium and gadolinium chelates. Acad Radiol. 1997 Jan;4(1):35-42. PubMed PMID: 9040868.

7: Zhao S, Revel D, Arteaga C, Canet E, Liu S, Hadour G, Forrat R, Oksendal A. Magnetic susceptibility of Dy-DTPA-BMA to reperfused myocardial infarction in an excised dog heart model: evidence of viable myocardium. Chin Med J (Engl). 2000 Mar;113(3):260-4. PubMed PMID: 11775260.

8: Arteaga C, Revel D, Zhao S, Hadour G, Forrat R, Oksendal A, Canet E. Myocardial "low reflow" assessed by Dy-DTPA-BMA-enhanced first-pass MR imaging in a dog model. J Magn Reson Imaging. 1999 May;9(5):679-84. PubMed PMID: 10331763.

9: Saeed M, Wendland MF, Lauerma K, Sakuma H, Chew W, Derugin N, Higgins CB. First-pass contrast-enhanced inversion recovery and driven equilibrium fast GRE imaging studies: detection of acute myocardial ischemia. J Magn Reson Imaging. 1995 Sep-Oct;5(5):515-23. PubMed PMID: 8574034.

10: Dupas B, Buzelin MF, Karam G, Vasse N, Meflah K, Bach-Gansmo T. Contrast-enhanced MR imaging of experimental acute tubular necrosis. Acta Radiol. 2001 Jan;42(1):74-9. PubMed PMID: 11167336.

11: Fowler RA, Fossheim SL, Mestas JL, Ngo J, Canet-Soulas E, Lafon C. Non-invasive magnetic resonance imaging follow-up of sono-sensitive liposome tumor delivery and controlled release after high-intensity focused ultrasound. Ultrasound Med Biol. 2013 Dec;39(12):2342-50. doi: 10.1016/j.ultrasmedbio.2013.06.002. PubMed PMID: 24246245.

12: Saeed M, Li HT, Wendland MF, Knollmann F, Higgins CB. Comparison of cardiovascular response to ionic and nonionic magnetic resonance susceptibility contrast agents. Invest Radiol. 1994 Mar;29(3):319-29. PubMed PMID: 8175307.

13: Sebastiani G, Godtliebsen F, Jones RA, Haraldseth O, Muller TB, Rinck PA. Analysis of dynamic magnetic resonance images. IEEE Trans Med Imaging. 1996;15(3):268-77. PubMed PMID: 18215908.

14: Ericsson A, Bach-Gansmo T, Niklasson F, Hemmingsson A. Combination of gadolinium and dysprosium chelates as a cellular integrity marker in MR imaging. Acta Radiol. 1995 Jan;36(1):41-6. PubMed PMID: 7833167.

15: Higgins CB, Saeed M, Wendland M. Contrast enhancement for the myocardium. Magn Reson Med. 1991 Dec;22(2):347-53; discussion 364-5. PubMed PMID: 1812369.

16: Kucharczyk J, Vexler ZS, Roberts TP, Asgari HS, Mintorovitch J, Derugin N, Watson AD, Moseley ME. Echo-planar perfusion-sensitive MR imaging of acute cerebral ischemia. Radiology. 1993 Sep;188(3):711-7. PubMed PMID: 8351338.

17: de Crespigny AJ, Tsuura M, Moseley ME, Kucharczyk J. Perfusion and diffusion MR imaging of thromboembolic stroke. J Magn Reson Imaging. 1993 Sep-Oct;3(5):746-54. PubMed PMID: 8400561.

18: Moseley ME, Kucharczyk J, Mintorovitch J, Cohen Y, Kurhanewicz J, Derugin N, Asgari H, Norman D. Diffusion-weighted MR imaging of acute stroke: correlation with T2-weighted and magnetic susceptibility-enhanced MR imaging in cats. AJNR Am J Neuroradiol. 1990 May;11(3):423-9. PubMed PMID: 2161612.

19: Kucharczyk J, Roberts T, Moseley ME, Watson A. Contrast-enhanced perfusion-sensitive MR imaging in the diagnosis of cerebrovascular disorders. J Magn Reson Imaging. 1993 Jan-Feb;3(1):241-5. Review. PubMed PMID: 8428092.

20: Moseley ME, Vexler Z, Asgari HS, Mintorovitch J, Derugin N, Rocklage S, Kucharczyk J. Comparison of Gd- and Dy-chelates for T2 contrast-enhanced imaging. Magn Reson Med. 1991 Dec;22(2):259-64; discussion 265-7. PubMed PMID: 1812356.